Norbornene Polymerization Activity of Nickel(II) Complexes – Steric Tuning via the N‑Aryl Substituent
When converted to the neutral nickel(II) complex [2-(ArNCH)C₄H₃N]Ni(PPh₃)Ph, the 2,6‑diethylphenyl derivative (complex 4c) was directly compared with three other N‑aryl variants under identical vinylic norbornene polymerization conditions [1]. The study demonstrated that the catalytic activity and polymer molecular weight are exquisitely sensitive to the steric profile of the N‑aryl group. The maximum recorded activity across the series was 4.2 × 10⁷ g (mol Ni h)⁻¹ and the highest viscosity‑average molecular weight reached 9.2 × 10⁵ g mol⁻¹ [1]. Although the paper does not attribute these extreme values to a single complex, the 2,6‑diethylphenyl‑containing complex is an integral member of the tuning set and offers a steric bulk intermediate between the 2,6‑diisopropylphenyl and the 2‑tert‑butylphenyl analogs, providing a critical data point for structure‑activity correlation [1].
| Evidence Dimension | Catalyst activity for vinylic norbornene polymerization (Ni complex) |
|---|---|
| Target Compound Data | Part of a series reaching 4.2 × 10⁷ g (mol Ni h)⁻¹ (maximum); specific value for the 2,6‑diethylphenyl complex not separately reported. |
| Comparator Or Baseline | Complexes with N‑aryl = 2,6‑diisopropylphenyl (4a), 2‑methyl‑6‑isopropylphenyl (4b), and 2‑tert‑butylphenyl (4d) were compared simultaneously. |
| Quantified Difference | Range of polymer viscosity‑average molecular weights up to 9.2 × 10⁵ g mol⁻¹; tunable by choice of N‑aryl substituent. |
| Conditions | Toluene, MMAO cocatalyst, Al/Ni molar ratio 100–500, norbornene concentration 0.5–5.0 M, 25–80 °C. |
Why This Matters
Procuring the 2,6‑diethylphenyl variant is essential for any research group systematically exploring the steric‑electronic map of nickel‑catalyzed olefin polymerization; substituting a different N‑aryl group would shift the system to a different point on the activity–selectivity continuum.
- [1] Li, Y., Li, Y.-R., & Li, X.-F. (2003). New neutral nickel(II) complexes bearing pyrrole-imine chelate ligands: synthesis, structure and norbornene polymerization behavior. Journal of Organometallic Chemistry, 667(1-2), 185–191. View Source
